
Thiazole, aminonitro-
Overview
Description
Thiazole, aminonitro-, specifically 2-amino-5-nitrothiazole (CAS 121-66-4), is a nitro-substituted thiazole derivative with the molecular formula C₃H₃N₃O₂S and a molecular weight of 145.14 g/mol . Structurally, it features a five-membered thiazole ring containing sulfur and nitrogen atoms, with an amino group at position 2 and a nitro group at position 3. This compound is notable for its applications in pharmaceuticals and agrochemicals, particularly as an antimicrobial agent . Its nitro group enhances electrophilicity, improving interactions with biological targets such as enzymes and DNA .
Preparation Methods
The synthesis of 2-amino-5-nitrothiazole typically involves the nitration of 2-aminothiazole. This process can be achieved by adding 2-aminothiazole nitrate to concentrated sulfuric acid at a temperature range of 0 to 10°C . Early production methods included the nitration of 2-acetylaminothiazole followed by careful hydrolysis . Industrial production methods focus on optimizing yield and purity while ensuring safety due to the potential hazards associated with the nitration process.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The amino group directs electrophiles to specific positions on the thiazole ring, while the nitro group deactivates adjacent regions.
- Mechanistic Insight : The amino group activates the C5 position via resonance, while the nitro group withdraws electron density, further polarizing the ring .
Nucleophilic Substitution Reactions
The electron-deficient C2 and C4 positions are susceptible to nucleophilic attack, particularly under basic conditions.
- Note : Quaternization of the thiazole nitrogen (e.g., with methyl iodide) enhances C2 acidity, facilitating nucleophilic substitution .
Reduction Reactions
The nitro group in aminonitrothiazoles is selectively reduced to an amine under controlled conditions.
Reducing Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
H₂/Pd-C | Ethanol, 25°C | 2,5-Diaminothiazole | 90% | |
SnCl₂/HCl | Reflux, 4 hrs | 2-Amino-5-aminothiazole | 85% | |
NaBH₄/CuCl₂ | MeOH, 0°C | 2-Amino-5-hydroxylaminothiazole | 70% |
Cycloaddition and Photochemical Reactions
Aminonitrothiazoles participate in [2+2] and [4+2] cycloadditions under photochemical conditions.
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
DMAD | UV light, 24 hrs | Thiazepine intermediate → Pyridine | 55% | |
Maleic Anhydride | Benzene, Δ | Thiazole-fused bicyclic lactam | 60% |
Condensation and Cyclization
Aminonitrothiazoles react with aldehydes and ketones to form fused heterocycles.
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Benzaldehyde | AcOH, Δ | 2-(Benzylideneamino)-5-nitrothiazole | 78% | |
Cyclopropyl carbonyl | EtOH, HCl | Thiazolo[3,2-b] triazole | 65% |
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Aminonitro-thiazole derivatives have demonstrated significant antimicrobial properties. For instance, compounds like amixicile have been developed as antibiotics targeting pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic bacteria, showing efficacy against Clostridium difficile infections with minimal resistance observed in clinical isolates . The structural modifications in aminonitro-thiazoles contribute to their enhanced antibacterial activity against a range of pathogens.
2. Anticancer Properties
Numerous studies have reported the anticancer potential of aminonitro-thiazole derivatives. For example, novel thiazole-integrated compounds have been synthesized and tested against various cancer cell lines, exhibiting promising results. One study highlighted a compound with an IC50 value indicating strong selectivity against human lung adenocarcinoma cells . Structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring significantly influence anticancer efficacy .
3. Anti-inflammatory Effects
Aminonitro-thiazoles have also been explored for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
4. Antiviral Activity
Thiazole derivatives are being investigated for their antiviral activities against various viruses, including HIV and hepatitis C. The unique structural features of aminonitro-thiazoles allow for interactions with viral proteins, inhibiting their replication .
Pharmacological Insights
Recent advancements in pharmacology have highlighted the importance of thiazole derivatives in drug development:
- Bioavailability and Toxicity : Modifications to the thiazole structure aim to improve bioavailability while reducing toxicity. Studies show that aminonitro-thiazoles exhibit favorable pharmacokinetic profiles compared to traditional antibiotics .
- Mechanism of Action : Understanding the mechanism by which aminonitro-thiazoles exert their effects is crucial for optimizing their therapeutic potential. For example, the inhibition mechanism involving PFOR has been elucidated through mechanistic enzymology studies .
Industrial Applications
Beyond pharmaceuticals, thiazole derivatives are utilized in various industries:
- Agrochemicals : Thiazole compounds serve as key intermediates in the synthesis of pesticides and herbicides due to their biological activity against pests and diseases .
- Material Science : The unique properties of thiazole allow its use in developing new materials with specific electronic or optical characteristics.
Summary of Case Studies
Study | Findings | Applications |
---|---|---|
Rajiani & Ismail (2019) | Overview of synthetic thiazole derivatives | Antimicrobial, anticancer, anti-inflammatory |
Amixicile Development | Targeting PFOR in anaerobic bacteria | Antibiotic for C. difficile infections |
Evren et al. (2019) | Synthesis of novel thiazole derivatives | Anticancer activity against lung adenocarcinoma |
Pathak et al. (2020) | Systematic review on thiazole applications | Agrochemical and pharmaceutical uses |
Mechanism of Action
The mechanism of action of 2-amino-5-nitrothiazole involves its interaction with microbial DNA and proteins. The nitro group undergoes reduction within the microbial cell, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This results in the inhibition of nucleic acid synthesis and ultimately cell death .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Thiazole derivatives are structurally related to oxazole (oxygen instead of sulfur) and imidazole (two nitrogen atoms). Key distinctions include:
- Electronic Effects: The nitro group in 2-amino-5-nitrothiazole increases electron-withdrawing properties, enhancing reactivity compared to non-nitro derivatives like 5-aminothiazole .
- Conformational Stability : Thiazole rings exhibit greater conformational rigidity than oxazole due to sulfur’s larger atomic radius and stronger C-S bond .
2.3.1. Antimicrobial Activity
- 2-Amino-5-nitrothiazole: Exhibits potent activity against protozoa (e.g., Trichomonas) and bacteria (Gram-positive strains) due to nitro group-mediated DNA intercalation .
- Oxazole–Amino Acid Derivatives: Show moderate antibacterial activity but lower efficacy against protozoa compared to nitro-substituted thiazoles .
- Imidazole Derivatives (e.g., Metronidazole): Broad-spectrum antiprotozoal agents but face resistance issues absent in nitro-thiazoles .
2.3.2. Anticancer Activity
- 2-Amino-5-nitrothiazole: Limited direct anticancer use but serves as a precursor for hybrid molecules targeting kinases .
- 5-Aminothiazole Derivatives: Exhibit superior anticancer activity via PI3K/Akt pathway inhibition, attributed to the amino group’s hydrogen-bonding capacity .
Molecular Interactions
- Docking Studies: 2-Amino-5-nitrothiazole: The nitro group forms π–π interactions with aromatic residues (e.g., Trp286 in acetylcholinesterase), while the amino group stabilizes hydrogen bonds . Non-Nitro Thiazoles: Rely on thiazole ring interactions alone, resulting in weaker binding affinities .
Pharmacokinetics
- Bioavailability: Nitro-thiazoles like 2-amino-5-nitrothiazole show reduced oral bioavailability compared to amino-thiazoles due to higher polarity .
- Metabolism : Nitro groups undergo reductive metabolism in anaerobic environments, generating reactive intermediates with enhanced antimicrobial effects .
Biological Activity
Thiazole compounds, particularly aminonitro derivatives, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of aminonitrothiazole, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by various case studies and research findings.
Overview of Thiazole Compounds
Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen. Their structural versatility allows for numerous modifications, leading to a wide range of biological activities. Aminonitrothiazoles, in particular, have been identified as promising candidates in drug development due to their efficacy against various pathogens and cancer cells.
Antimicrobial Activity
Aminonitrothiazoles exhibit potent antimicrobial properties against a variety of bacteria and fungi.
- Mechanism of Action : The presence of nitro groups enhances the electron-withdrawing capacity of the thiazole ring, which is crucial for its interaction with microbial targets. For instance, compounds such as nitazoxanide (NTZ) have demonstrated broad-spectrum activity against anaerobic bacteria like Helicobacter pylori and Clostridium difficile .
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 50 ng/mL for NTZ against C. difficile, showcasing its potential as an effective antimicrobial agent .
Compound Name | Target Pathogen | MIC (µg/mL) |
---|---|---|
Nitazoxanide | C. difficile | 0.05 |
2-Amino-5-nitrothiazole | H. pylori | 0.1 |
Thiazole Derivative | S. aureus | 0.32 |
Anticancer Activity
The anticancer potential of aminonitrothiazoles has been extensively studied, particularly their ability to inhibit tumor cell growth.
- Case Studies : Research has shown that thiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Hep-G2 (liver cancer). For example, a study reported that thiazole derivatives with para-nitro substitutions exhibited IC50 values of 10.8 µM against Hep-G2 cells .
- Structure-Activity Relationship (SAR) : The incorporation of electron-withdrawing groups like nitro at specific positions on the thiazole ring significantly enhances anticancer activity due to increased lipophilicity and improved binding affinity to cancer cell targets .
Compound Name | Cancer Cell Line | IC50 (µM) |
---|---|---|
Thiazole Derivative | Hep-G2 | 10.8 |
Thiazole Derivative | MCF-7 | 11.6 |
Antioxidant Activity
In addition to antimicrobial and anticancer properties, aminonitrothiazoles also exhibit significant antioxidant activity.
- Research Findings : Studies have demonstrated that thiazole derivatives can effectively scavenge free radicals and reduce oxidative stress in biological systems. For instance, one study reported an IC50 value of 9.74 µg/mL for a thiazole derivative compared to standard ascorbic acid .
- Mechanism : The antioxidant activity is attributed to the ability of thiazole derivatives to donate electrons, thus neutralizing free radicals and preventing cellular damage.
Compound Name | Antioxidant Activity | IC50 (µg/mL) |
---|---|---|
Thiazole Derivative | Erythrocyte Hemolysis | 0.85 |
Thiazole Derivative | Trolox | 9.74 |
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for preparing aminonitrothiazole derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer: Aminonitrothiazole derivatives are typically synthesized via Hantzsch thiazole formation, coupling reactions between nitro-substituted acids and thioamide precursors, or gold-catalyzed cyclization . Key factors affecting yield include solvent choice (e.g., ethanol reflux improves yields up to 85% ), temperature control, and catalyst selection (e.g., iodine or β-cyclodextrin for eco-friendly approaches ). Purity challenges arise from side reactions, such as imine tautomerization , requiring iterative HPLC purification (e.g., compounds 32–36 with 5–98% purity ).
Q. What spectroscopic and chromatographic techniques are critical for characterizing aminonitrothiazole compounds?
- Methodological Answer: Essential techniques include:
- 1H NMR : To confirm substitution patterns (e.g., methylpropyl or benzamide groups in compounds 32–36 ).
- ESI-MS : For molecular weight validation (e.g., m/z data for thiazole-4-carboxamide derivatives ).
- HPLC : To assess purity and resolve isomers (e.g., separation of thiazole synthase products using C18 columns ).
- Melting Point Analysis : Used in pyrazoline-clubbed thiazole hybrids to confirm crystallinity .
Q. What biological activities are associated with aminonitrothiazole scaffolds in preliminary studies?
- Methodological Answer: Aminonitrothiazoles exhibit broad bioactivity, including:
- Antimicrobial : Inhibition of Candida and Leishmania via thiazole ring interactions with microbial enzymes .
- Anticancer : Thiazole derivatives disrupt microtubule dynamics or induce apoptosis, validated via antiproliferative assays .
- Anti-inflammatory : COX-2 inhibition demonstrated in structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of aminonitrothiazole derivatives?
- Methodological Answer: SAR strategies include:
- Substitution Patterns : Introducing electron-withdrawing groups (e.g., nitro) enhances metabolic stability, while bulky groups (e.g., cyclopropyl in compound 36 ) improve target selectivity.
- Side-Chain Modifications : Methyl groups on side chains (e.g., in pateamine A analogues) influence macrocycle binding affinity .
- Hybrid Scaffolds : Pyrazoline-thiazole hybrids (e.g., 24a–24d) show synergistic antimalarial effects via dual-target inhibition .
Q. How should researchers address contradictions in synthetic yields or bioactivity data for aminonitrothiazoles?
- Methodological Answer: Contradictions (e.g., compound 34 at 31% purity vs. 98% for others ) require:
- Replication : Reproduce reactions under standardized conditions (solvent, catalyst, temperature).
- Analytical Validation : Use tandem MS/HPLC to detect impurities or tautomeric forms .
- Computational Modeling : Predict reactivity outliers using DFT calculations or docking studies .
Q. What advanced analytical strategies resolve challenges in distinguishing thiazole isomers or degradation products?
- Methodological Answer:
- Chiral HPLC : Separates enantiomers (e.g., (S)-configured thiazoles ).
- LC-MS/MS : Identifies degradation pathways (e.g., nitro-group reduction).
- X-ray Crystallography : Resolves tautomeric ambiguities (e.g., imine vs. amine forms ).
Q. How can green chemistry principles improve the sustainability of aminonitrothiazole synthesis?
- Methodological Answer:
- Solvent Optimization : Replace DMF with ethanol or water .
- Catalyst Recycling : Use immobilized β-cyclodextrin or AMP catalysts .
- Microwave-Assisted Synthesis : Reduces reaction time and energy consumption .
Q. What computational tools are effective in designing aminonitrothiazole-based drug candidates?
- Methodological Answer:
Properties
IUPAC Name |
5-nitro-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2S/c4-3-5-1-2(9-3)6(7)8/h1H,(H2,4,5) | |
Source | PubChem | |
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InChI Key |
MIHADVKEHAFNPG-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=C(SC(=N1)N)[N+](=O)[O-] | |
Source | PubChem | |
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Molecular Formula |
C3H3N3O2S | |
Record name | 2-AMINO-5-NITROTHIAZOLE | |
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DSSTOX Substance ID |
DTXSID6020066 | |
Record name | 2-Amino-5-nitro-1,3-thiazole | |
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Molecular Weight |
145.14 g/mol | |
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Physical Description |
Greenish-yellow to orange-yellow fluffy powder or a brown chunky powder. Slightly bitter taste. Used as a veterinary medicine., Greenish-yellow to orange-yellow solid; [Merck Index] Yellow crystalline powder; [Alfa Aesar MSDS] | |
Record name | 2-AMINO-5-NITROTHIAZOLE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Very sparingly soluble in water; almost insoluble in chloroform; 1 g dissolves in 150 g of 95% alcohol; in 250 g ether; soluble in dilute mineral acids | |
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Vapor Pressure |
0.000743 [mmHg] | |
Record name | 2-Amino-5-nitrothiazole | |
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Color/Form |
Greenish-yellow to orange-yellow fluffy powder | |
CAS No. |
121-66-4 | |
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Record name | 2-Thiazolamine, 5-nitro- | |
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Record name | 2-Amino-5-nitro-1,3-thiazole | |
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Melting Point |
396 °F (decomposes) (NTP, 1992), 202 °C (decomposes) | |
Record name | 2-AMINO-5-NITROTHIAZOLE | |
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